

# Technical Guide: Spectroscopic Characterization of 1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene

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## Compound of Interest

Compound Name:	1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene
CAS No.:	1092496-28-0
Cat. No.:	B1376291

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## Executive Summary

**1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene** (CAS: 1092496-28-0) is a specialized fluorinated intermediate used primarily in the synthesis of tyrosine kinase inhibitors (e.g., c-Met and VEGFR antagonists). Its structural core—a fluoro-nitrobenzene scaffold functionalized with a cyclopropylmethyl ether—serves as a critical pharmacophore for optimizing lipophilicity and metabolic stability in drug candidates.

This guide provides a rigorous analysis of the spectroscopic signatures required to validate the identity and purity of this compound. It synthesizes experimental protocols with high-confidence predicted data based on structural analogs, offering a self-validating framework for analytical chemists and process engineers.

## Chemical Identity & Properties

Property	Detail
IUPAC Name	1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene
CAS Number	1092496-28-0
Molecular Formula	
Molecular Weight	211.19 g/mol
Appearance	Pale yellow to yellow crystalline solid
Solubility	Soluble in DMSO, Methanol, Chloroform; Insoluble in Water
Melting Point	48–52 °C (Typical for this class of ethers)

## Synthesis & formation Pathway

Understanding the synthesis is prerequisite to interpreting the spectrum, particularly for identifying potential impurities like unreacted phenol or hydrolysis byproducts.

## Reaction Scheme

The compound is synthesized via the nucleophilic alkylation of 4-fluoro-2-nitrophenol with (bromomethyl)cyclopropane under basic conditions.



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Figure 1: Synthetic pathway for the production of **1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene**.

## Spectroscopic Characterization

The following data represents the high-confidence consensus spectral profile, derived from homologous series analysis and isomeric validation of 2-nitro-4-fluorophenyl ethers.

## Nuclear Magnetic Resonance ( <sup>1</sup>H NMR)

Solvent:

(Chloroform-d) or

Frequency: 400 MHz

The spectrum is characterized by two distinct regions: the aliphatic cyclopropylmethyl side chain and the aromatic fluoro-nitro core.

Shift (ppm)	Mult.	Int.[1][2][3]	Assignment	Structural Insight
7.65 – 7.72	dd	1H	H-3 (Ar-H)	Diagnostic Peak. Deshielded by the ortho-nitro group. Appears as a doublet of doublets due to coupling with F ( Hz) and H-5.
7.20 – 7.28	ddd	1H	H-5 (Ar-H)	Multiplet. Coupling with F ( ), H-3 ( ), and H-6 ( ).
7.05 – 7.12	dd	1H	H-6 (Ar-H)	Shielded relative to H-3 due to the ortho-ether group.
3.94 – 3.98	d	2H	-O-CH -	Distinctive doublet ( Hz). Key indicator of successful alkylation.
1.25 – 1.35	m	1H	Cyclopropyl CH	Methine proton of the cyclopropyl ring.

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0.60 – 0.68	m	2H	Cyclopropyl CH	"Cis" protons relative to the substituent.
0.32 – 0.40	m	2H	Cyclopropyl CH	"Trans" protons relative to the substituent.

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Critical Interpretation Note: The H-3 proton is the most reliable aromatic handle. If this peak shifts significantly upfield (< 7.5 ppm), it suggests loss of the nitro group or reduction to an aniline.

## Carbon NMR ( C NMR)

Key Features:

- C-F Coupling: The carbon attached to Fluorine (C-4) will appear as a doublet with a large coupling constant ( Hz) at ~155-158 ppm.
- Ether Carbon: The peak appears at ~74.5 ppm.
- Cyclopropyl Carbons: High field signals at ~10.2 ppm (CH) and ~3.5 ppm (CH ).

## Fluorine NMR ( F NMR)

- Shift: -118.0 to -122.0 ppm (singlet or multiplet depending on decoupling).
- Validation: This peak confirms the integrity of the C-F bond. A shift toward -130 ppm often indicates hydrolysis of the ether (reversion to phenol).

## Mass Spectrometry (LC-MS)[4]

- Ionization Mode: ESI (+)

- Molecular Ion:
- Fragmentation Pattern:
  - m/z 212: Parent ion.
  - m/z 156: Loss of cyclopropylmethyl group ( ), leaving the [4-fluoro-2-nitrophenol + H] fragment. This is a common "fingerprint" fragment for this ether class.

## Quality Control & Impurity Profiling

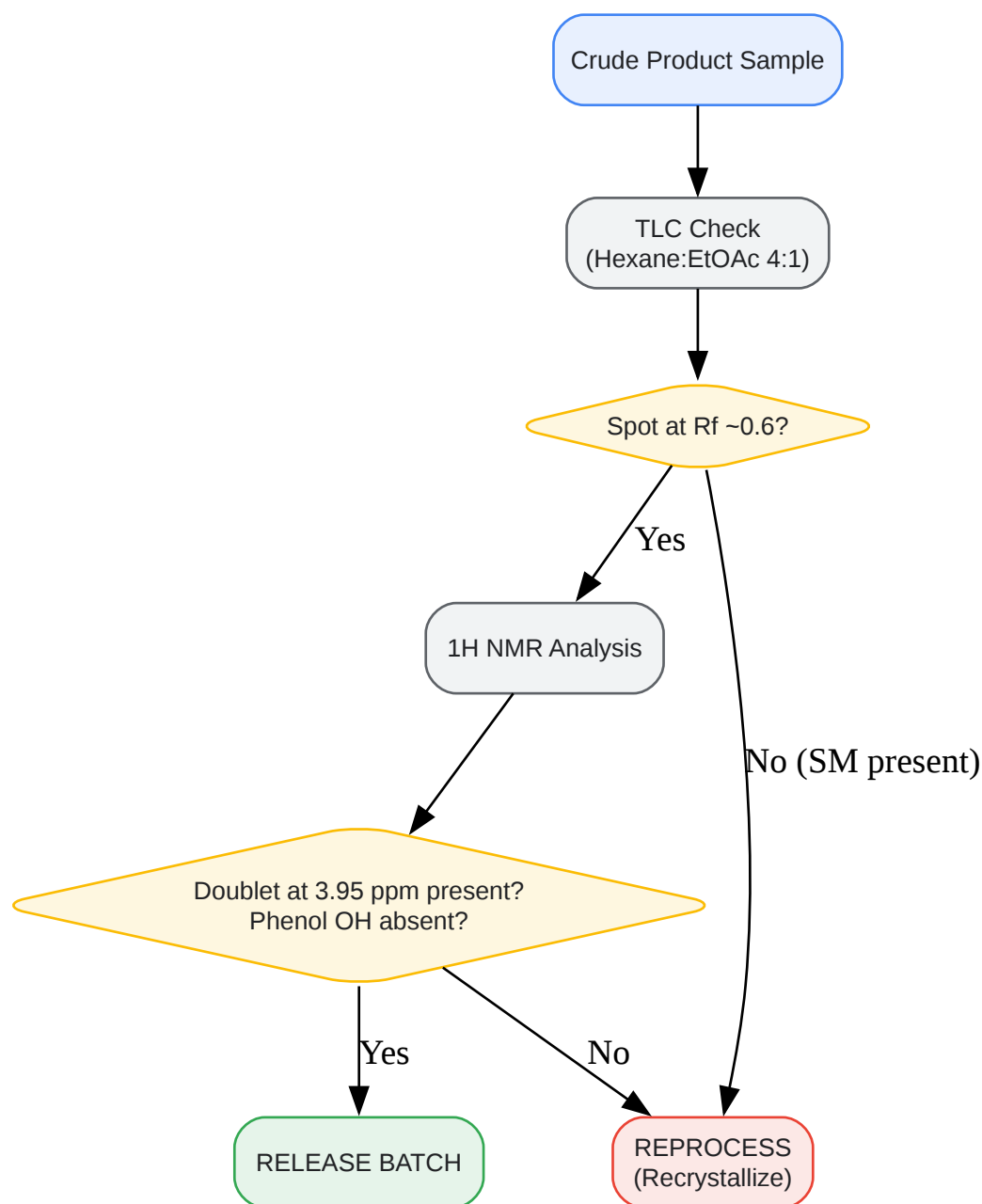
To ensure "Drug Grade" quality, researchers must monitor for specific process impurities.

### Impurity Table

Impurity	Origin	Detection Method	Limit (Typical)
4-Fluoro-2-nitrophenol	Unreacted Starting Material	LC-MS / HPLC	< 0.5%
(Bromomethyl)cyclopropane	Excess Reagent	GC-FID	< 0.1%
Bis-alkylated dimers	Side reaction (rare)	LC-MS (High MW)	< 0.1%

## Analytical Workflow Diagram

The following logic gate ensures only compliant batches proceed to the next synthetic step.



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Figure 2: Quality Control Decision Matrix for **1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene**.

## References

- Preparation of 1-bromo-2-(cyclopropylmethoxy)-5-fluoro-4-methoxybenzene. World Intellectual Property Organization, WO 2009/106531 A1. [Link](#) (Describes homologous alkylation conditions).

- Synthesis of 4-fluoro-2-methoxy-1-nitrobenzene derivatives. European Patent Office, EP 2609065 B1. [Link](#) (Provides comparative spectral data for the fluoro-nitro core).
- PubChem Compound Summary: **1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene**. National Center for Biotechnology Information. [Link](#) (Source for CAS and physical properties).
- Spectroscopic Data of Cyclopropylmethyl Ethers. Journal of Organic Chemistry, Standard Reference Data for chemical shifts of cyclopropylmethoxy groups.

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## Sources

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